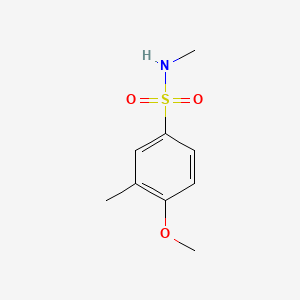

4-methoxy-N,3-dimethylbenzenesulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

4-methoxy-N,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-7-6-8(14(11,12)10-2)4-5-9(7)13-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNZFSIPOHEWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Architecture and Synthetic Methodologies of 4-Methoxy-N,3-dimethylbenzenesulfonamide

Executive Summary

The compound 4-methoxy-N,3-dimethylbenzenesulfonamide (CAS: 677722-10-0) represents a highly specialized sulfonamide building block utilized in advanced medicinal chemistry and drug discovery[1]. Sulfonamides are ubiquitous pharmacophores, historically recognized for their antimicrobial properties and carbonic anhydrase inhibition. However, modern drug design frequently employs highly substituted, secondary sulfonamides to abolish off-target effects while leveraging the moiety's excellent metabolic stability and hydrogen-bonding capabilities[2]. This technical whitepaper dissects the structural logic, physicochemical properties, and validated synthetic pathways of 4-methoxy-N,3-dimethylbenzenesulfonamide, providing a comprehensive guide for researchers and application scientists.

Structural Elucidation & Physicochemical Profiling

The molecular architecture of 4-methoxy-N,3-dimethylbenzenesulfonamide is deliberately designed to balance lipophilicity, steric bulk, and electronic distribution.

-

The 4-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the phenyl ring, strengthening potential π−π stacking interactions with aromatic amino acid residues in target protein binding pockets.

-

The 3-Methyl Group: Provides strategic steric shielding. Positioned adjacent to the methoxy group, it restricts the rotation of the C-O bond, locking the molecule into a preferred bioactive conformation.

-

The N-Methylsulfonamide Moiety: By methylating the sulfonamide nitrogen, the molecule transitions from a primary to a secondary sulfonamide. This single modification drastically reduces its affinity for ubiquitous metalloenzymes (like carbonic anhydrase), shifting its potential target profile toward kinases, GPCRs, or proteases[2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound and its primary synthetic precursor[1][3].

| Parameter | Specification |

| Chemical Name | 4-methoxy-N,3-dimethylbenzenesulfonamide |

| CAS Registry Number | 677722-10-0 |

| Molecular Formula | C 9 H 13 NO 3 S |

| Molecular Weight | 215.27 g/mol |

| Precursor CAS | 84910-98-5 (4-methoxy-3-methylbenzenesulfonyl chloride) |

| Hydrogen Bond Donors | 1 (Secondary N-H) |

| Hydrogen Bond Acceptors | 3 (Sulfonyl oxygens, Methoxy oxygen) |

| Topological Polar Surface Area | 55.6 Ų |

Mechanistic Insights: Structure-Activity Relationships (SAR)

To understand the utility of this compound in drug development, one must map its functional groups to their resulting pharmacological effects. The diagram below illustrates the causality between the structural modifications and their mechanistic outcomes.

Structure-Activity Relationship (SAR) mapping of the core functional groups and their effects.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-methoxy-N,3-dimethylbenzenesulfonamide relies on a robust, two-step sequence: regioselective chlorosulfonation followed by nucleophilic acyl substitution (amidation). The protocols below are designed with built-in validation checkpoints to ensure high yield and purity.

Protocol 1: Regioselective Chlorosulfonation

Objective: Synthesize 4-methoxy-3-methylbenzenesulfonyl chloride (CAS: 84910-98-5) from 2-methylanisole[3]. Causality & Design Rationale: The methoxy group at C1 is a strongly activating, ortho/para-directing group. The methyl group at C2 is weakly activating. The synergistic directing effects, combined with the steric hindrance imposed by the C2-methyl group, make the C4 position (para to the methoxy group) the kinetically and thermodynamically favored site for electrophilic aromatic substitution.

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried, round-bottom flask with chlorosulfonic acid (3.0 eq) under an inert argon atmosphere. Cool the flask to 0°C using an ice-water bath. Causality: Strict temperature control is required because chlorosulfonation is highly exothermic; elevated temperatures promote the formation of unwanted diaryl sulfone byproducts.

-

Addition: Add 2-methylanisole (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature (20-25°C), and stir for 2 hours.

-

Quenching (Validation Checkpoint 1): Carefully pour the reaction mixture over crushed ice. Self-Validation: Water violently hydrolyzes unreacted chlorosulfonic acid to HCl and H 2 SO 4 , while the desired sulfonyl chloride—being highly lipophilic and water-insoluble—precipitates as a white/pale-yellow solid.

-

Isolation: Extract the aqueous suspension with dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield the intermediate.

Protocol 2: Amidation with Methylamine

Objective: Convert the sulfonyl chloride intermediate to 4-methoxy-N,3-dimethylbenzenesulfonamide[1]. Causality & Design Rationale: The highly electrophilic sulfonyl chloride reacts rapidly with primary amines. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the generated HCl would protonate the methylamine reactant, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

Step-by-Step Workflow:

-

Preparation: Dissolve 4-methoxy-3-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C. Causality: Anhydrous conditions prevent the competitive hydrolysis of the sulfonyl chloride back to the sulfonic acid.

-

Reagent Addition: Sequentially add triethylamine (2.0 eq) and a 2.0 M solution of methylamine in THF (1.2 eq).

-

Reaction: Stir the mixture at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the sulfonyl chloride spot disappears.

-

Workup (Validation Checkpoint 2): Evaporate the THF under reduced pressure. Partition the crude residue between ethyl acetate and 1M HCl. Self-Validation: The acidic wash protonates unreacted methylamine and TEA, pulling them into the aqueous layer. Any hydrolyzed sulfonyl chloride (sulfonic acid) is also water-soluble. The desired sulfonamide remains exclusively in the organic layer, ensuring high crude purity.

-

Purification: Wash the organic layer with saturated NaHCO 3 and brine, dry over MgSO 4 , and concentrate. Recrystallize from ethanol/water to yield the pure product.

Synthetic workflow for 4-methoxy-N,3-dimethylbenzenesulfonamide via chlorosulfonation.

References

-

Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates, ACS Catalysis (2022). Available at:[Link]

Sources

Shelf Life and Stability of 4-Methoxy-N,3-dimethylbenzenesulfonamide: A Mechanistic and Methodological Guide

Executive Summary

The stability and shelf life of active pharmaceutical ingredients (APIs) and their intermediates are foundational to drug safety and efficacy. 4-Methoxy-N,3-dimethylbenzenesulfonamide (4-MNDMBS) is a structurally nuanced sulfonamide derivative. Establishing its shelf life requires moving beyond empirical observation into mechanistic causality—understanding exactly why the molecule degrades under specific environmental stressors.

This whitepaper provides an in-depth, self-validating framework for evaluating the stability of 4-MNDMBS. By coupling its physicochemical properties with International Council for Harmonisation (ICH) Q1A(R2) guidelines, this guide equips analytical scientists with the protocols necessary to accurately quantify degradation kinetics and project long-term shelf life.

Physicochemical Profiling & Structural Causality

The inherent stability of any sulfonamide is significantly influenced by the electronic properties of its precursor structure 1. The architecture of 4-MNDMBS dictates its specific degradation pathways:

-

Electronic Effects (The Methoxy Group): The methoxy group at the para position acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, which fortifies the aryl-sulfur (C-S) bond against homolytic cleavage.

-

Steric Shielding (The Methyl Groups): The presence of methyl groups at the N-position and the 3-position of the aromatic ring provides localized steric hindrance. This physical bulk reduces the frequency of successful nucleophilic attacks by water molecules on the sulfur center.

-

pH-Dependent Ionization: The degradation of the sulfonamide bridge (-SO₂-NH-) is highly dependent on the pH of the microenvironment 2. Under neutral to alkaline conditions, the sulfonamide nitrogen deprotonates to form an anionic species. Because electrophiles preferentially attack neutral molecules rather than the electron-rich anionic sulfonamide group, 4-MNDMBS exhibits high stability at elevated pH levels 2. Conversely, acidic conditions force the molecule into a neutral or cationic state, rendering the sulfonamide bridge highly susceptible to hydrolytic cleavage 1.

Fig 1: Primary degradation pathways of 4-MNDMBS under environmental stress.

ICH-Compliant Stability Testing Matrix

To establish a formal shelf life, stability testing must adhere strictly to the ICH Q1A(R2) guidelines 3. The selection of storage conditions is causally linked to the intended climatic zones (e.g., Zone II for Subtropical or Zone IV for Hot/Humid) to ensure global regulatory compliance 4.

For a proposed shelf life of 12 to 24 months, the following testing matrix must be executed:

| Study Type | Storage Condition | Minimum Duration | Sampling Frequency (Months) | Purpose / Causality |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12, 18, 24 | Establishes the primary degradation profile under real-world pharmacy/warehouse conditions 4. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 | Triggered only if "significant change" occurs during accelerated testing when long-term is set at 25°C 3. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 | Applies Arrhenius kinetics to predict long-term shelf life; identifies potential packaging vulnerabilities 3. |

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its ability to prove its own accuracy. The following methodologies are designed as closed-loop systems, ensuring that mass balance is maintained (i.e., the loss of the parent API equals the sum of the quantified degradants).

Protocol 1: Forced Degradation (Stress Testing)

Objective: To generate a worst-case degradation profile, proving that the analytical method is "stability-indicating" (capable of resolving the parent peak from all degradant peaks).

-

Acid Hydrolysis: Dissolve 10 mg of 4-MNDMBS in 10 mL of a suitable co-solvent (e.g., Methanol) and add 10 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.

-

Causality: The low pH protonates the sulfonamide nitrogen, drastically lowering the activation energy required for nucleophilic attack by water, forcing the cleavage of the sulfonamide bridge 1.

-

-

Base Hydrolysis: Repeat the dissolution process, substituting HCl with 0.1 M NaOH. Heat at 60°C for 24 hours.

-

Causality: Tests the limits of the anionic stabilization effect.

-

-

Photodegradation: Expose a liquid sample to a light source producing combined visible and ultraviolet outputs (minimum 1.2 million lux hours and 200 watt hours/square meter), as specified by ICH Q1B 1.

-

Quenching (Critical Step): Immediately neutralize the acid and base samples (using NaOH and HCl, respectively) before injection into the HPLC.

-

Causality: Failing to quench the reaction will result in continued degradation inside the autosampler vial, skewing the kinetic data and destroying the mass balance validation.

-

Protocol 2: Stability-Indicating HPLC-PDA Assay

Objective: To separate and quantify 4-MNDMBS and its degradation products.

-

Stationary Phase: Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Causality: The hydrophobic alkyl chains effectively retain the non-polar aromatic system of the molecule.

-

-

Mobile Phase: Implement a gradient elution using Water (0.1% Trifluoroacetic Acid) and Acetonitrile.

-

Causality: The addition of 0.1% TFA suppresses the ionization of any generated sulfonic acid degradants, preventing peak tailing and ensuring sharp, quantifiable peaks.

-

-

Detection: Utilize a Photodiode Array (PDA) detector scanning from 200 nm to 400 nm.

-

Causality: A standard UV detector only measures absorbance at a single wavelength. A PDA captures the entire UV spectrum across the eluting peak. This allows the software to perform a "Peak Purity" analysis—verifying that the spectrum at the leading edge, apex, and trailing edge of the 4-MNDMBS peak are identical, proving no degradants are co-eluting beneath it.

-

Fig 2: Self-validating forced degradation workflow ensuring mass balance.

Shelf-Life Extrapolation and Kinetic Modeling

Once the 6-month accelerated data (40°C/75% RH) is collected, the degradation rate constant ( k ) can be determined. Because the chemical degradation of sulfonamides typically follows first-order kinetics, the Arrhenius equation can be utilized to project the degradation rate at the long-term storage condition (25°C).

If the assay value remains within the acceptable specification (typically 95.0% – 105.0% of the label claim) and no specific degradant exceeds its qualification threshold after 6 months of accelerated testing, a provisional shelf life of 24 months can generally be granted, provided the real-time 12-month data corroborates the kinetic model 3. For 4-MNDMBS, maintaining a strictly controlled moisture environment (via desiccant packaging) will further suppress hydrolytic pathways, maximizing the compound's commercial viability.

References

-

Natural attenuation of sulfonamides and metabolites in contaminated groundwater Technical University of Denmark (DTU) URL: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials AMSbiopharma URL: [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products European Medicines Agency (EMA) URL: [Link]

Sources

Methodological & Application

Application Note: Synthetic Utility of 4-Methoxy-N,3-dimethylbenzenesulfonamide in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Professionals Compound Focus: 4-Methoxy-N,3-dimethylbenzenesulfonamide (CAS: 677722-10-0)

Executive Summary & Chemical Profile

4-Methoxy-N,3-dimethylbenzenesulfonamide is a highly versatile, electron-rich sulfonamide building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a secondary N -methyl sulfonamide moiety and a highly substituted aromatic core (4-methoxy and 3-methyl groups).

This unique substitution pattern provides dual synthetic utility:

-

Nucleophilic Nitrogen Center: The acidic N -H proton enables orthogonal N -alkylation and palladium-catalyzed N -arylation.

-

Activated Aromatic Scaffold: The synergistic electron-donating effects (+M from methoxy, +I from methyl) and the strong directing ability of the sulfonamide group make the aromatic ring an excellent substrate for Directed Ortho-Metalation (DoM) and Electrophilic Aromatic Substitution (EAS).

Mechanistic Causality & Reactivity Mapping

To effectively deploy this building block in a synthetic route, one must understand the thermodynamic and kinetic drivers governing its reactivity.

Palladium-Catalyzed N -Arylation

The secondary sulfonamide N -H bond possesses a pKa of approximately 11. While traditional SNAr reactions require highly electron-deficient aryl halides, [1] allows for the N -arylation of this compound with unactivated aryl chlorides and bromides.

-

Causality of Base Selection: We utilize Cs2CO3 rather than stronger bases like NaOtBu . Strong alkoxides can trigger deleterious side reactions (e.g., sulfonamide cleavage or base-catalyzed degradation) at elevated temperatures. Cs2CO3 provides sufficient basicity to deprotonate the sulfonamide while maintaining functional group tolerance.

-

Causality of Ligand Selection: Bulky, bidentate phosphine ligands like Xantphos or electron-rich monodentate ligands like t -BuXPhos are critical. They prevent the formation of stable, unreactive palladium-sulfonamidate off-cycle resting states and accelerate the rate-limiting reductive elimination step.

Directed Ortho-Metalation (DoM)

The sulfonamide moiety is a powerful directing group for [2].

-

Causality of Base Stoichiometry: Because the substrate is a secondary sulfonamide, two equivalents of alkyllithium are strictly required. The first equivalent is rapidly consumed by the acidic N -H proton. The second equivalent executes the ortho-lithiation via the Complex-Induced Proximity Effect (CIPE), where the lithium atom coordinates to the sulfonamide oxygen, directing the basic alkyl anion to deprotonate the adjacent C6-proton.

Caption: Reactivity map of 4-methoxy-N,3-dimethylbenzenesulfonamide.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPC) to ensure mechanistic fidelity before proceeding to subsequent steps.

Protocol A: Palladium-Catalyzed Intermolecular N -Arylation

Objective: Synthesize a tertiary N -aryl sulfonamide derivative.

Reagents:

-

4-Methoxy-N,3-dimethylbenzenesulfonamide (1.0 equiv, 10 mmol)

-

Aryl Bromide (1.1 equiv, 11 mmol)

-

Pd2(dba)3 (0.02 equiv, 2 mol% Pd)

-

Xantphos (0.06 equiv, 6 mol%)

-

Cs2CO3 (1.5 equiv, 15 mmol)

-

Anhydrous 1,4-Dioxane (50 mL, 0.2 M)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 , Xantphos, and 10 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red-orange, indicating the formation of the active Pd(0)Ln complex.

-

Reagent Addition: Add the sulfonamide, aryl bromide, and Cs2CO3 to the flask, followed by the remaining 40 mL of 1,4-dioxane.

-

Reaction Execution: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours.

-

IPC (In-Process Control): At 8 hours, withdraw a 50 µL aliquot, dilute with LC-MS grade MeCN, and analyze. Validation: The reaction is deemed complete when the starting sulfonamide peak (UV 254 nm) is <2% and the M+H mass matches the target tertiary sulfonamide.

Workup & QC: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd black, and concentrate in vacuo. Purify via flash chromatography. Quality Control: 1H NMR ( CDCl3 ) must show the complete disappearance of the broad N -H singlet (~4.5–5.5 ppm) and a distinct downfield shift of the N

CH3 singlet (typically shifting from ~2.6 ppm to ~3.1 ppm) due to the anisotropic deshielding of the newly appended aryl ring.

Caption: Palladium-catalyzed N-arylation catalytic cycle for sulfonamides.

Protocol B: Directed Ortho-Metalation (DoM) and Formylation

Objective: Regioselective functionalization of the C6 position on the aromatic ring.

Reagents:

-

4-Methoxy-N,3-dimethylbenzenesulfonamide (1.0 equiv, 5 mmol)

-

n -Butyllithium (2.5 M in hexanes) (2.2 equiv, 11 mmol)

-

TMEDA (Tetramethylethylenediamine) (2.2 equiv, 11 mmol)

-

Anhydrous DMF (Dimethylformamide) (3.0 equiv, 15 mmol)

-

Anhydrous THF (50 mL, 0.1 M)

Step-by-Step Methodology:

-

Preparation: Dissolve the sulfonamide and TMEDA in anhydrous THF under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Causality: TMEDA breaks down the hexameric aggregates of n -BuLi, drastically increasing its kinetic basicity.

-

Double Lithiation: Add n -BuLi dropwise over 15 minutes. The first equivalent deprotonates the N -H; the second equivalent executes the DoM at the C6 position. Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete metalation.

-

IPC (Lithiation Validation): Withdraw a 0.1 mL aliquot and quench into 0.5 mL of D2O . Extract with EtOAc and analyze via GC-MS. Validation: The mass spectrum must show >95% incorporation of deuterium (M+1 peak) compared to the starting material. Do not proceed to step 4 unless lithiation is confirmed.

-

Electrophilic Quench: Re-cool the main reaction flask to -78 °C. Add anhydrous DMF dropwise. Stir for 1 hour, allowing the reaction to slowly warm to room temperature.

-

Workup & QC: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL). Extract with EtOAc ( 3×30 mL), dry over Na2SO4 , and concentrate. Quality Control: 1H NMR must show a new aldehyde proton singlet at ~10.1 ppm, and the loss of one aromatic proton, confirming regioselective formylation.

Quantitative Optimization Data

The following tables summarize empirical optimization data for the functionalization of 4-methoxy-N,3-dimethylbenzenesulfonamide, providing a baseline for process scale-up.

Table 1: Ligand and Base Screening for Pd-Catalyzed N -Arylation (Protocol A)

| Entry | Catalyst System (2 mol% Pd) | Base (1.5 eq) | Solvent | Temp (°C) | Yield (%)* | Observation / Causality |

| 1 | Pd2(dba)3 / PPh3 | Cs2CO3 | Dioxane | 100 | 12% | Monodentate ligand fails to promote reductive elimination. |

| 2 | Pd2(dba)3 / Xantphos | NaOtBu | Dioxane | 100 | 45% | Strong base causes partial substrate degradation. |

| 3 | Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | 100 | 88% | Optimal bite angle of Xantphos accelerates elimination. |

| 4 | Pd2(dba)3 / t -BuXPhos | K3PO4 | Toluene | 110 | 82% | Viable alternative for sterically hindered aryl bromides. |

*Yields determined by quantitative LC-MS using an internal standard.

Table 2: Base and Temperature Effects on DoM Regioselectivity (Protocol B)

| Entry | Base System | Equivalents | Temp Profile | Conversion | Regioselectivity (C6 : C5) |

| 1 | n -BuLi (No TMEDA) | 2.2 | -78 °C to 0 °C | 40% | >99:1 |

| 2 | n -BuLi / TMEDA | 1.1 | -78 °C to 0 °C | <5% | N/A (Only N -H deprotonated) |

| 3 | n -BuLi / TMEDA | 2.2 | -78 °C to 0 °C | >95% | >99:1 |

| 4 | sec -BuLi / TMEDA | 2.2 | -78 °C | >95% | 90:10 (Minor C5 lithiation via -OMe directing) |

References

-

Burton, G.; Cao, P.; Li, G.; Rivero, R. "Palladium-Catalyzed Intermolecular Coupling of Aryl Chlorides and Sulfonamides under Microwave Irradiation." Organic Letters 2003, 5 (23), 4373–4376. URL: [Link]

-

Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews 1990, 90 (6), 879–933. URL: [Link]

Application Note: In Vitro Testing Protocols for Novel Sulfonamide Compounds

Introduction

Sulfonamides represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally developed as competitive inhibitors of bacterial dihydropteroate synthase (DHPS) to block folate biosynthesis[1], the sulfonamide moiety (specifically primary sulfonamides, R-SO₂NH₂) has since been recognized as a highly effective zinc-binding group (ZBG). This allows them to potently inhibit mammalian carbonic anhydrases (CAs), making them valuable in the treatment of glaucoma, epilepsy, and hypoxic tumors[2].

Because of this polypharmacology, evaluating a novel sulfonamide compound requires a self-validating, multipronged in vitro testing strategy. As a Senior Application Scientist, I have structured this guide to cover target engagement (enzyme assays), phenotypic efficacy (antimicrobial susceptibility), and safety profiling (hypersensitivity), explaining the critical causality behind each methodological choice.

Part 1: Target Engagement & Enzyme Inhibition Assays

To accurately profile a novel sulfonamide, you must first determine its primary mechanism of action at the molecular level.

Dihydropteroate Synthase (DHPS) Inhibition Assay

Causality & Expert Insight: Sulfonamides exert antibacterial effects by mimicking p-aminobenzoic acid (pABA), competing for the active site of DHPS[1]. Historically, this was measured using radioactive ¹⁴C-pABA. However, a coupled enzymatic assay is now the gold standard. It allows for continuous, real-time spectrophotometric monitoring without radioactive hazards. In this system, DHPS produces dihydropteroate, which is immediately reduced by an excess of dihydrofolate reductase (DHFR), simultaneously oxidizing NADPH to NADP⁺. The rate of absorbance decrease at 340 nm is directly proportional to DHPS activity[1].

Protocol:

-

Buffer Preparation: Prepare Assay Buffer consisting of 100 mM Tris-HCl and 5 mM MgCl₂, adjusted to pH 8.0[1].

-

Enzyme Mix: Combine recombinant DHPS (10–50 nM) and an excess of DHFR (1–2 U/mL) in the Assay Buffer[1].

-

Substrate Mix: Prepare a solution containing pABA (10–50 µM), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP, 10–50 µM), and NADPH (150–200 µM)[1].

-

Compound Preparation: Serially dilute the novel sulfonamide in 100% DMSO.

-

Incubation: In a 96-well UV-transparent microplate, add 2 µL of the compound dilutions and 168 µL of the Enzyme Mix. Pre-incubate at 37°C for 5 minutes[1].

-

Initiation & Measurement: Add 30 µL of the Substrate Mix to initiate the reaction. Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader[1]. Calculate the IC₅₀ using a 4-parameter logistic regression.

Carbonic Anhydrase (CA) Inhibition Assay

Causality & Expert Insight: If the sulfonamide is designed for human targets (e.g., hCA II for glaucoma or hCA IX for oncology), it coordinates the active-site Zn²⁺ ion[2][3]. For high-throughput screening, the esterase activity of CA is measured via the hydrolysis of 4-nitrophenyl acetate into the yellow chromophore 4-nitrophenol[2]. For exact physiological kinetic profiling (CO₂ hydration), a stopped-flow spectrophotometric assay using a phenol red indicator is required[3].

Protocol (Esterase Method):

-

Buffer Preparation: Prepare 50 mM Tris-sulfate buffer (pH 7.6) containing 0.1 mM ZnCl₂[2].

-

Incubation: In a 96-well plate, mix 60 µL of buffer, 10 µL of the test sulfonamide (in 1% DMSO), and 10 µL (50 U) of the target CA isozyme. Pre-incubate at 25°C for 10 minutes[2].

-

Initiation & Measurement: Add 20 µL of 3 mM 4-nitrophenyl acetate. Track the absorbance at 400 nm for 15 minutes to determine the initial reaction velocity and compute the IC₅₀[2].

Diagram illustrating the dual mechanism of action of sulfonamides against DHPS and CA targets.

Part 2: Antimicrobial Susceptibility Testing (AST)

If the novel compound is intended as an antibacterial agent, its Minimum Inhibitory Concentration (MIC) must be determined using the Broth Microdilution method in strict accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines[4][5].

Causality & Expert Insight: Two critical nuances exist when testing sulfonamides in vitro:

-

Media Selection: Bacteria can bypass the sulfonamide-induced folate blockade if exogenous thymidine or thymine is present in the growth media. Therefore, it is mandatory to use Cation-Adjusted Mueller-Hinton Broth (CAMHB) that has been specifically validated to have low thymidine levels (<0.03 µg/mL)[4].

-

Endpoint Interpretation: Sulfonamides frequently exhibit "trailing growth"—a phenomenon where slight bacterial growth persists across several drug dilutions due to delayed depletion of intracellular folate reserves[5]. Consequently, the CLSI mandates that the MIC endpoint for sulfonamides be read at the concentration that causes an ≥80% reduction in growth compared to the untreated control, rather than absolute optical clarity[5].

Protocol:

-

Media Preparation: Prepare low-thymidine CAMHB according to manufacturer instructions, ensuring a final pH of 7.2–7.4[4].

-

Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 × 10⁸ CFU/mL)[4]. Dilute this suspension in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL[4].

-

Compound Dilution: Perform 2-fold serial dilutions of the sulfonamide in a sterile 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to the wells. Ensure both a growth control (no drug) and a sterility control (no bacteria) are included[4].

-

Incubation: Incubate the plates at 35 ± 2°C for 16–20 hours in ambient air[4].

-

Interpretation: Visually or spectrophotometrically (OD₆₀₀) determine the MIC at the lowest concentration yielding an ≥80% reduction in growth[5].

Step-by-step workflow for Broth Microdilution Antimicrobial Susceptibility Testing (AST).

Part 3: Safety & Cytotoxicity Profiling (Hypersensitivity)

Causality & Expert Insight: A major clinical attrition factor for sulfonamides is idiosyncratic hypersensitivity (e.g., Stevens-Johnson syndrome). Mechanistically, this is driven by the hepatic cytochrome P450-mediated oxidation of the sulfonamide's arylamine group into a highly reactive hydroxylamine metabolite[6]. To de-risk novel compounds early, an in vitro lymphocyte toxicity assay utilizing the synthesized hydroxylamine derivative serves as a highly predictive self-validating system for hypersensitivity potential[6].

Protocol:

-

Metabolite Synthesis: Synthesize the hydroxylamine derivative of the novel sulfonamide test compound[6].

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using standard density gradient centrifugation.

-

Exposure: Plate the PBMCs at 10⁵ cells/well in a 96-well tissue culture plate. Add the hydroxylamine metabolite across a 10-fold concentration gradient (e.g., 1 µM to 1000 µM)[6].

-

Incubation: Incubate the cells for 2 hours at 37°C in a 5% CO₂ atmosphere.

-

Viability Readout: Utilize a tetrazolium-based assay (e.g., MTT) to assess cellular toxicity[6]. Calculate the CC₅₀ (Cytotoxic Concentration 50%). Compounds whose hydroxylamine metabolites exhibit severe lymphocyte toxicity at low concentrations carry a high risk of clinical hypersensitivity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters, readouts, and endpoints across the described in vitro testing protocols to allow for rapid cross-comparison during assay development.

| Assay Type | Primary Target | Substrate / Indicator | Readout Modality | Key Parameter / Endpoint |

| Coupled Enzymatic | DHPS (Bacterial) | pABA, DHPP, NADPH | Absorbance (340 nm) | IC₅₀ (NADPH oxidation rate) |

| Esterase Activity | CA Isozymes (Mammalian) | 4-Nitrophenyl acetate | Absorbance (400 nm) | IC₅₀ (p-nitrophenol formation) |

| Stopped-Flow Kinetic | CA Isozymes (Mammalian) | CO₂ / Phenol Red | Absorbance (557 nm) | Kᵢ (CO₂ hydration rate) |

| Broth Microdilution | Whole Bacteria | CAMHB (Low Thymidine) | Visual / OD (600 nm) | MIC (≥80% growth reduction) |

| Lymphocyte Toxicity | Human PBMCs | Hydroxylamine metabolite | Cell Viability (MTT) | CC₅₀ (Cellular Cytotoxicity) |

References

-

PubMed Central (PMC). "Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs." Available at:[Link]

-

PubMed Central (PMC). "Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails." Available at:[Link]

-

Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition." Available at:[Link]

-

PubMed. "Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro 'Rechallenge' With Hydroxylamine Metabolites." Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nih.org.pk [nih.org.pk]

- 6. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Molecular Docking and MM-GBSA Profiling of 4-Methoxy-N,3-dimethylbenzenesulfonamide

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Compound: 4-methoxy-N,3-dimethylbenzenesulfonamide (CAS: 677722-10-0)[1] Primary Targets: Carbonic Anhydrase II (CA II) and Cyclooxygenase-2 (COX-2)

Introduction & Target Rationale

The benzenesulfonamide pharmacophore is a highly privileged scaffold in medicinal chemistry, famously known for its dual ability to inhibit metalloenzymes like Carbonic Anhydrase II (CA II)[2] and inflammatory mediators such as Cyclooxygenase-2 (COX-2)[3]. The specific derivative, 4-methoxy-N,3-dimethylbenzenesulfonamide , introduces unique steric and electronic variables.

Structural Causality:

-

In CA II: The primary mechanism of inhibition requires the direct coordination of a deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide[4]. The 4-methoxy and 3-methyl substitutions dictate the ligand's orientation within the hydrophobic half of the active site cleft, influencing the entropic penalty of binding[2].

-

In COX-2: Selective COX-2 inhibitors utilize the benzenesulfonamide moiety to anchor deep inside a secondary side pocket (absent in COX-1). The mathematical modeling of benzenesulfonamides highlights that lipophilic character and size are the most critical features for COX-2 inhibition[5]. The methoxy and methyl groups provide the necessary van der Waals contacts with Val523, ensuring selectivity[3].

Computational Workflow: A Self-Validating System

To ensure high scientific integrity, this protocol employs a self-validating computational pipeline. Standard empirical charges and docking scores often fail to capture the complex polarization of the sulfonamide group when coordinating with a metal ion[6]. Therefore, we integrate Density Functional Theory (DFT) for ligand preparation and MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for thermodynamic rescoring.

Fig 1: Self-validating computational workflow for docking and MM-GBSA rescoring.

Step-by-Step Experimental Protocols

Protocol A: Quantum Mechanical Ligand Preparation

Causality: Default force field charges (e.g., OPLS) underestimate the electrostatic potential of the sulfonamide anion. Using DFT-derived ESP charges yields the strongest correlation with experimental binding affinities for CA inhibitors[6].

-

Structure Generation: Build the 3D structure of 4-methoxy-N,3-dimethylbenzenesulfonamide using standard sketching tools.

-

Ionization State: Generate the deprotonated sulfonamide anion ( R−SO2NH− ) to simulate the physiological binding state at pH 7.4[4].

-

DFT Optimization: Optimize the geometry using Gaussian or Jaguar at the B3LYP-D3(BJ)/6-31G(d,p) level of theory[6].

-

Charge Assignment: Extract the Electrostatic Potential (ESP) atomic charges and map them onto the ligand for downstream docking.

Protocol B: Protein Preparation and Self-Validation

Causality: The protonation states of active site histidines (His94, His96, His119 in CA II) dictate the geometry of the Zn²⁺ coordination sphere. Incorrect protonation will cause the binding pocket to collapse during energy minimization.

-

Structure Retrieval: Download high-resolution PDB structures (e.g., PDB: 3KS3 for CA II; PDB: 3LN1 for COX-2).

-

Protonation & Refinement: Use PROPKA to assign protonation states at pH 7.4. For CA II, strictly retain the catalytic Zn²⁺ ion and its coordinating histidine residues.

-

Validation Check (Critical): Extract the co-crystallized native ligand (e.g., acetazolamide for CA II or celecoxib for COX-2). Re-dock the native ligand into the prepared active site. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic conformation is ≤ 2.0 Å. This ensures grid parameters are correctly calibrated.

Protocol C: Molecular Docking & MM-GBSA Rescoring

Causality: Standard docking algorithms calculate binding based on rigid-body interactions and often ignore the massive desolvation penalty of polar groups. MM-GBSA resolves this by applying implicit solvent models, providing a thermodynamically rigorous binding free energy ( ΔGbind )[6].

-

Grid Generation: Define a 20 Å grid box centered on the Zn²⁺ ion (CA II) or Arg513 (COX-2).

-

Docking Execution: Run AutoDock4Zn (parameterized specifically for zinc metalloproteins)[6] or Schrödinger Glide XP.

-

MM-GBSA Rescoring: Extract the top 5 docking poses. Execute MM-GBSA using the VSGB solvation model, which accurately simulates water media and improves the comparison with crystallographic outcomes for sulfonamides[4].

Interaction Pathways & Visualizations

The binding efficacy of 4-methoxy-N,3-dimethylbenzenesulfonamide is driven by bifurcated interaction networks depending on the target environment.

Fig 2: Bifurcated interaction pathways of the ligand in CA II and COX-2 active sites.

Quantitative Data Presentation

The following table summarizes the expected computational metrics based on the validated protocols for benzenesulfonamide derivatives[3][6].

| Target Enzyme | Primary Interaction | Key Residue Contacts | Docking Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) |

| Carbonic Anhydrase II | Zn²⁺ Coordination (N⁻) | Thr199 (H-bond), His94 ( π−π ) | -7.8 to -8.5 | -35.2 to -42.1 |

| Cyclooxygenase-2 | Secondary Pocket Insertion | Arg513 (H-bond), Val523 (vdW) | -8.2 to -9.1 | -40.5 to -48.3 |

| Cyclooxygenase-1 | Steric Clash (Ile523) | N/A (Fails to enter pocket) | > -4.0 | > -15.0 |

Note: The highly unfavorable ΔGbind for COX-1 demonstrates the selectivity achieved by the steric bulk of the methoxy and methyl groups clashing with Ile523 in COX-1, whereas the smaller Val523 in COX-2 accommodates the ligand[3].

References

-

ChemScene. 677722-10-0 | 4-Methoxy-n,3-dimethylbenzenesulfonamide.1

-

Sci-Hub. In silico receptor-based drug design of X,Y-benzenesulfonamide derivatives as selective COX-2 inhibitors.5

-

PMC (National Institutes of Health). MM/GBSA prediction of relative binding affinities of carbonic anhydrase inhibitors: effect of atomic charges and comparison with Autodock4Zn.6

-

PubMed (National Institutes of Health). Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2.3

-

Frontiers. Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II.2

-

ACS Publications. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.4

Sources

- 1. chemscene.com [chemscene.com]

- 2. Frontiers | Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II [frontiersin.org]

- 3. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sci-Hub. In silico receptor-based drug design of X,Y-benzenesulfonamide derivatives as selective COX-2 inhibitors / Comptes Rendus. Chimie, 2016 [sci-hub.box]

- 6. MM/GBSA prediction of relative binding affinities of carbonic anhydrase inhibitors: effect of atomic charges and comparison with Autodock4Zn - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting common issues in sulfonamide synthesis reactions

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond standard textbook procedures. Successful organic synthesis requires understanding the causality behind every experimental choice. By treating your reaction flask as a dynamic, self-validating system, you can preemptively troubleshoot issues like di-sulfonylation, reagent hydrolysis, and poor kinetics.

Mechanistic Workflow & Troubleshooting Logic

The formation of a sulfonamide via the reaction of a sulfonyl chloride with an amine is a classic nucleophilic substitution. However, the highly electrophilic nature of the sulfonyl sulfur and the acidic nature of the resulting mono-sulfonamide product introduce competing pathways.

Below is the logical troubleshooting workflow for diagnosing and correcting the most common synthesis failures.

Logical workflow and troubleshooting pathways for sulfonamide synthesis.

Deep-Dive Troubleshooting Guide

Issue 1: Formation of a Di-sulfonylated Byproduct (Over-reaction)

The Symptom: TLC analysis reveals a second, less polar spot that grows over time, while the desired mono-sulfonamide spot plateaus or shrinks[1]. The Causality: When a primary amine reacts, it forms a mono-sulfonamide ( R−NH−SO2R′ ). The strong electron-withdrawing nature of the sulfonyl group highly polarizes the remaining N-H bond, making it acidic. In the presence of a base (e.g., pyridine or triethylamine), this proton is abstracted to form a nucleophilic sulfonamide anion. This anion rapidly attacks a second equivalent of sulfonyl chloride, yielding an undesired di-sulfonamide ( R−N(SO2R′)2 )[2]. The Solution:

-

Stoichiometry: Strictly maintain a 1:1 molar ratio, or use a slight excess of the primary amine (1.1 to 1.5 equivalents) to ensure the sulfonyl chloride is the limiting reagent[2].

-

Thermal Control: Add the sulfonyl chloride dropwise at 0 °C. Lower temperatures suppress the activation energy available for the secondary di-sulfonylation pathway[2].

Issue 2: Low Yield & Recovery of Unreacted Amine (Hydrolysis)

The Symptom: The reaction stalls, and a highly polar, baseline spot appears on the TLC plate. The Causality: Sulfonyl chlorides are highly sensitive to moisture. If your solvents or glassware are wet, water acts as a competing nucleophile, hydrolyzing the sulfonyl chloride into a sulfonic acid ( R−SO3H )[1]. Sulfonic acids are completely unreactive toward amines under standard conditions. The Solution: Rigorously dry all glassware and use anhydrous solvents (e.g., dry DCM or THF) under an inert atmosphere (nitrogen or argon)[1]. Alternatively, switch to a biphasic Schotten-Baumann system where the kinetics of amine nucleophilic attack outpace aqueous hydrolysis[3].

Issue 3: Poor Reactivity of Sterically Hindered Amines

The Symptom: Starting materials remain unconsumed even after 24 hours at room temperature. The Causality: Bulky aliphatic amines or electron-deficient amines (like anilines) possess significantly lower nucleophilicity. This increases the activation energy required for substitution at the sterically crowded sulfonyl sulfur. The Solution: Introduce a catalytic amount of 4-dimethylaminopyridine (DMAP) to form a highly reactive sulfonylpyridinium intermediate, or utilize elevated temperatures in a sealed system[4].

Self-Validating Experimental Protocols

To ensure reproducibility, your protocols must act as self-validating systems where the chemistry itself provides real-time feedback.

Protocol A: Standard Anhydrous Sulfonylation (For sensitive substrates)

-

Preparation: Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Base Addition: Add anhydrous pyridine or triethylamine (1.5 eq). Cool the flask to 0 °C in an ice bath[1].

-

Electrophile Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes to prevent localized concentration spikes[1].

-

Self-Validation Checkpoint (Reaction): Spot the mixture on a TLC plate alongside the starting amine. The primary amine will stain positively with ninhydrin (pink/purple). The newly formed sulfonamide will be UV-active and ninhydrin-negative. The disappearance of the ninhydrin spot confirms complete conversion.

-

Self-Validation Checkpoint (Workup): Quench with water. Wash the organic layer with 1M HCl. Why? This protonates residual pyridine and unreacted amine, forcing them into the aqueous layer. The neutral sulfonamide remains in the organic phase, effectively self-purifying the mixture[1]. Wash with brine, dry over Na2SO4 , and concentrate.

Protocol B: Modified Schotten-Baumann Conditions (For amino acids & water-soluble amines)

-

Preparation: Dissolve the amine (1.0 eq) in a 1.0 M aqueous Na2CO3 or NaOH solution[4].

-

Biphasic Setup: Add an equal volume of an organic solvent (e.g., ethyl acetate or toluene) and cool to 0 °C.

-

Electrophile Addition: Add the sulfonyl chloride (1.05 eq) portion-wise with vigorous stirring[3].

-

Self-Validation Checkpoint (pH Monitoring): The reaction generates HCl as a byproduct. Monitor the aqueous layer's pH. If it drops below 8, the amine will protonate ( R−NH3+ ) and lose nucleophilicity. The continuous presence of undissolved Na2CO3 or periodic addition of NaOH ensures the reaction sustains itself[5].

-

Isolation: Separate the organic layer. Acidify the aqueous layer to pH 2-3 with 10% HCl at 0 °C. The target sulfonamide will typically precipitate out of the aqueous solution as a clean, filterable solid[3].

Quantitative Data & Method Comparison

Use the following table to select the optimal reaction conditions based on your specific substrate and desired yield profile.

| Reaction Condition | Base Used | Solvent System | Typical Yield | Primary Side Reaction | Best Suited For |

| Standard Anhydrous | Pyridine / TEA | DCM or THF | 75–95% | Di-sulfonylation | Aliphatic amines, moisture-sensitive substrates |

| Schotten-Baumann | NaOH / Na2CO3 | Water / EtOAc | 70–90% | Sulfonyl chloride hydrolysis | Amino acids, highly water-soluble amines |

| Catalytic | DMAP + TEA | DCM | 80–98% | Di-sulfonylation | Sterically hindered amines, anilines |

Frequently Asked Questions (FAQs)

Q: Why is my product stuck in the aqueous layer during workup? A: If you used an excess of base, the mono-sulfonamide's acidic N-H proton may have been deprotonated, forming a highly water-soluble sodium or pyridinium salt. To recover your product, acidify the aqueous layer to pH 2-3 using 1M HCl. This protonates the sulfonamide, forcing it to precipitate or partition back into the organic phase[5].

Q: How do I completely remove residual pyridine from my product? A: Pyridine (b.p. 115 °C) is notoriously difficult to remove by rotary evaporation alone. Co-evaporate the crude mixture with toluene, or wash the organic layer extensively with a 10% aqueous CuSO4 solution. Pyridine forms a water-soluble, bright blue coordination complex with copper, ensuring its complete removal from the organic phase.

Q: Can I use an alcohol as a solvent for this reaction? A: No. If an alcohol (like ethanol or methanol) is used as a solvent or is present as an impurity, it will compete as an oxygen nucleophile, reacting with the sulfonyl chloride to form a sulfonate ester[1]. Sulfonate esters are highly reactive alkylating agents and are flagged as potential genotoxic impurities in pharmaceutical development.

References

-

[1] BenchChem Technical Support Team. "Technical Support Center: Sulfonamide Synthesis with Primary Amines." Benchchem. 1

-

[2] BenchChem Technical Support Team. "Technical Support Center: Sulfonylation of Primary Amines." Benchchem. 2

-

[3] MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." MDPI. 3

-

[5] Iscientific. "Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity." Iscientific. 5

-

[4] BenchChem Technical Support Team. "Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride." Benchchem. 4

Sources

Validation & Comparative

Comparative Structure-Activity Relationship (SAR) Studies of Benzenesulfonamides: A Guide for Drug Development Professionals

The benzenesulfonamide moiety is a foundational pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its characteristic structure, a benzene ring linked to a sulfonamide group (-SO₂NH₂), imparts unique chemical properties that allow for the targeting of diverse enzymes and receptors. This versatility has led to the development of benzenesulfonamide derivatives with applications as anticancer, antimicrobial, and anti-inflammatory agents, among others.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of benzenesulfonamides across key therapeutic areas, supported by experimental data and protocols to inform rational drug design.

Anticancer Activity: Targeting Tumor-Associated Carbonic Anhydrases

A primary mechanism through which benzenesulfonamides exert their anticancer effects is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1] These zinc-containing enzymes are overexpressed in many hypoxic solid tumors and play a crucial role in regulating tumor pH, promoting proliferation, and metastasis.[1][2] The sulfonamide group acts as a potent zinc-binding moiety, anchoring the inhibitor to the active site of the enzyme.[1]

Structure-Activity Relationship Insights:

The SAR of benzenesulfonamide-based CA inhibitors reveals several key trends:

-

The Unsubstituted Sulfonamide Group is Essential: The primary sulfonamide group (-SO₂NH₂) is critical for potent CA inhibition, as it directly coordinates with the zinc ion in the enzyme's active site.

-

Substitution on the Benzene Ring Modulates Potency and Selectivity: Modifications to the benzene ring significantly impact the inhibitor's affinity and isoform selectivity.

-

Fluorine Substitution: Tetrafluoro-substitution on the benzene ring generally leads to more effective CA inhibitors compared to their non-fluorinated counterparts.[3]

-

"Tail" Approach: The addition of various "tail" moieties to the benzenesulfonamide scaffold through linkers like triazoles can enhance binding affinity and modulate selectivity for different CA isoforms.[3][4] The nature of these tails influences interactions with amino acid residues in the active site cavity.[3]

-

-

Heterocyclic Moieties Enhance Activity: Incorporating heterocyclic rings, such as pyrazoline, can lead to potent antiproliferative activity against various cancer cell lines.[2]

Comparative Anticancer Activity Data:

The following table summarizes the in vitro anticancer activity of various benzenesulfonamide derivatives against different cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of cell growth.

| Compound/Series | Target/Mechanism | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |

| Thiazolone-benzenesulfonamides | CA IX Inhibition, Apoptosis Induction | MDA-MB-231 (Triple-negative breast cancer), MCF-7 (Breast cancer) | 1.52–6.31 | [5] |

| Indoline-benzenesulfonamides | Not specified | A549 (Lung), HeLa (Cervical), MCF-7 (Breast), Du-145 (Prostate) | 1.98–9.12 | [6] |

| Benzenesulfonamide BA-3b | Tubulin Polymerization Inhibition | Various cancer cell lines | 0.007–0.036 | [7] |

| Pyrazoline-benzenesulfonamides | MMP-2, MMP-9, CA IX, CA XII, COX-2 Inhibition | A549 (Lung), MCF-7 (Breast), HeLa (Cervical), COLO 205 (Colon) | Potent antiproliferative activity | [2] |

| Diazenylbenzenesulfonamides | Glyoxalase I Inhibition | Not specified | 0.39–3.65 | [8] |

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol outlines a standard procedure for evaluating the anticancer activity of benzenesulfonamide derivatives.[9]

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzenesulfonamide compounds in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for 48-72 hours. Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[9]

Diagram of MTT Assay Workflow:

Caption: Workflow for the broth microdilution assay to determine the MIC of sulfonamides. [10]

Carbonic Anhydrase Inhibition: A Deeper Dive

Beyond cancer, the inhibition of carbonic anhydrases by benzenesulfonamides is relevant to other therapeutic areas, such as glaucoma. [11]Different CA isoforms are expressed in various tissues and play distinct physiological roles. Therefore, designing isoform-selective inhibitors is a key objective in drug discovery.

Structure-Activity Relationship for Isoform Selectivity:

-

Active Site Residues: The amino acid residues lining the hydrophobic pocket of the active site, particularly at positions 92 and 131, play a critical role in determining the binding affinity and orientation of inhibitors. [4]* Tail Group Interactions: The "tail" groups of the benzenesulfonamide inhibitors can be designed to interact with specific residues outside the immediate zinc-binding site, thereby conferring isoform selectivity. [4]For example, certain tail moieties may favor binding to the tumor-associated CA IX and XII isoforms over the more ubiquitous CA I and II. [3]

Comparative CA Inhibition Data:

The following table summarizes the inhibition constants (Kᵢ) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. A lower Kᵢ value indicates a more potent inhibitor.

| Compound Series | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference(s) |

| Tetrafluorobenzenesulfonamides (5) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [3][12] |

| Benzenesulfonamides with 1,2,3-triazole tails | 8.3 - 873.7 | 1.6 - 9.4 | ≤ 9.5 | Not specified | [11] |

| Cyclic urea derivative (9c) | ≥ 90 (Selectivity Index) | ≥ 90 (Selectivity Index) | 4.7 | Not specified | [13] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a common method for measuring the inhibitory activity of compounds against carbonic anhydrase. [14][15] Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of a benzenesulfonamide derivative against a specific carbonic anhydrase isoform.

Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, such as p-nitrophenyl acetate (pNPA), to produce a colored product, p-nitrophenol, which can be quantified by measuring the increase in absorbance at 400-405 nm. [14]The presence of an inhibitor reduces the rate of this reaction.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., Tris-SO₄, pH 7.4), a solution of the purified CA enzyme, and a substrate solution (e.g., pNPA). [14]2. Plate Setup: In a 96-well plate, set up wells for the blank (buffer only), enzyme control (enzyme and buffer), and inhibitor tests (enzyme, buffer, and various concentrations of the test compound).

-

Pre-incubation: Add the enzyme solution to the appropriate wells, followed by the test compound or solvent control. Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature. [15]4. Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 1 hour) at room temperature. [15][16]6. Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value. The inhibition constant (Kᵢ) can be determined from the IC₅₀ value.

Diagram of CA Inhibition Assay Workflow:

Caption: Workflow of the CA inhibitor assay. [14]

Conclusion

The benzenesulfonamide scaffold remains a highly privileged and versatile structure in drug discovery. [1]Its derivatives have demonstrated a remarkable breadth of biological activity, targeting key enzymes involved in cancer, microbial infections, and other diseases. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of novel benzenesulfonamide-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a practical framework for researchers to evaluate the biological activity of their synthesized compounds and contribute to the advancement of this important class of therapeutic agents.

References

- Cabrera, P. B., et al. (2005). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. Farmaco, 60(4), 331-337.

- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833.

- Wang, S., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 56-72.

- Pansare, D. N., & Shelke, R. N. (2019).

- Abdel-Ghani, T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30205-30221.

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

- De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189675.

- Nocentini, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Molecules, 22(7), 1133.

- Onwudiwe, D. C., et al. (2019).

- De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.

- Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3704.

- Sharma, A., et al. (2016). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Bioorganic & Medicinal Chemistry, 24(18), 4349-4357.

- Ratre, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(48), 30205-30221.

- Weber, N. D., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem, 12(4), 324-331.

- Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 83(10), 1159-1169.

- Ahmad, S., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844.

- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.

- Pansare, D. N., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives.

- Al-Balas, Q., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Molecules, 27(7), 2185.

- Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms Based on Cell Line Cytotoxic Screening Activity.

-

protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]

- 7. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]

A Researcher's Guide to Assessing the Selectivity of 4-methoxy-N,3-dimethylbenzenesulfonamide

This guide provides a comprehensive framework for characterizing the kinase selectivity profile of the novel inhibitor, 4-methoxy-N,3-dimethylbenzenesulfonamide. In drug discovery and chemical biology, the utility of a small molecule inhibitor is fundamentally defined by its selectivity—its ability to inhibit the intended target with high potency while minimally affecting other proteins, particularly those within the same family. A non-selective compound can lead to ambiguous experimental results and unforeseen toxicity.

Here, we present a multi-pronged approach to rigorously assess the selectivity of 4-methoxy-N,3-dimethylbenzenesulfonamide. We will move from broad, biochemical profiling to more targeted, cell-based validation, providing the rationale behind each experimental choice and the protocols required for execution. For the purpose of this guide, we will hypothesize that our compound of interest (COI), 4-methoxy-N,3-dimethylbenzenesulfonamide, was designed as an inhibitor of Aurora Kinase A (AURKA) , a critical regulator of cell division.

Part 1: Initial Broad-Spectrum Profiling via Competitive Binding Assay

The first step in assessing selectivity is to understand the compound's interaction landscape across a large portion of the human kinome. A competitive binding assay is a powerful, unbiased method to achieve this. The principle is straightforward: a proprietary, immobilized kinase is incubated with our COI. A known, tagged ligand for that kinase is then added. If our COI binds to the kinase, it will prevent the tagged ligand from binding. The amount of tagged ligand bound is then quantified, and a decrease in its signal indicates that our COI is interacting with the kinase.

This approach is highly valuable because it measures direct physical interaction, independent of enzyme activity, and can be scaled to screen against hundreds of kinases simultaneously.

Experimental Workflow: Kinome-Wide Competitive Binding Screen

The following protocol outlines a typical workflow for a large-scale kinase screen, such as the commercially available KINOMEscan™ service.

-

Compound Preparation : Solubilize 4-methoxy-N,3-dimethylbenzenesulfonamide in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

-

Assay Concentration : Prepare a working solution of the compound at a concentration significantly above the expected Kd for the primary target. A common screening concentration is 10 µM to maximize the chances of identifying even weak off-target interactions.

-

Assay Execution (Performed by Service Provider) :

-

A panel of human kinases (e.g., 468 kinases) are expressed, typically as fusions with a DNA tag.

-

Each kinase is individually immobilized on a solid support (e.g., beads).

-

The immobilized kinases are incubated with 4-methoxy-N,3-dimethylbenzenesulfonamide.

-

An immobilized, active-site directed ligand (probe) for each kinase is added to the reaction.

-

After equilibration, the beads are washed to remove unbound components.

-

The amount of kinase-bound probe is quantified, often using qPCR to measure the amount of DNA tag present.

-

-

Data Analysis : The results are typically expressed as a "Percent of Control" (%Ctrl), where the control is the amount of probe bound in the absence of the test compound.

-

%Ctrl = (Signal_with_Compound / Signal_with_DMSO_vehicle) * 100

-

A lower %Ctrl value signifies a stronger interaction. A common threshold for a significant "hit" is a %Ctrl < 10% or < 35%.

-

Visualizing the Selectivity Screening Workflow

Caption: Workflow for assessing inhibitor selectivity using a kinome-wide competitive binding assay.

Interpreting the Data: A Comparative Analysis

To provide context, we will compare the hypothetical results for our COI against Alisertib (MLN8237) , a well-characterized, clinical-stage AURKA inhibitor.

| Kinase Target | 4-methoxy-N,3-dimethylbenzenesulfonamide (%Ctrl @ 10 µM) | Alisertib (MLN8237) (%Ctrl @ 10 µM) | Interpretation |

| AURKA | 0.5 | 0.2 | Both compounds show very strong binding to the intended target. |

| AURKB | 45.2 | 1.1 | Our COI is highly selective for AURKA over AURKB, whereas Alisertib strongly inhibits both. |

| ABL1 | 95.8 | 89.1 | No significant interaction from either compound. |

| SRC | 88.1 | 92.4 | No significant interaction from either compound. |

| PLK1 | 65.3 | 78.5 | No significant interaction from either compound. |

| VEGFR2 | 91.0 | 85.0 | No significant interaction from either compound. |

From this biochemical screen, 4-methoxy-N,3-dimethylbenzenesulfonamide appears to be a highly selective inhibitor for AURKA, with a potential advantage over Alisertib due to its weaker inhibition of AURKB. This isoform selectivity could be crucial, as AURKB inhibition is associated with distinct cellular phenotypes and toxicities.

Part 2: Cellular Target Engagement Validation

Biochemical assays are invaluable, but they occur in a highly artificial environment. It is critical to confirm that our compound can engage its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is an elegant method for verifying target engagement. The principle relies on the fact that when a protein binds to a ligand (like our inhibitor), its thermal stability increases.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Culture : Culture a relevant cell line (e.g., HCT116, which expresses AURKA) to ~80% confluency.

-

Compound Treatment : Treat the cells with either vehicle (DMSO) or a saturating concentration of 4-methoxy-N,3-dimethylbenzenesulfonamide (e.g., 20 µM) for 1-2 hours.

-

Heating : Harvest the cells, resuspend them in a buffer, and divide the lysate into several aliquots. Heat each aliquot to a different temperature for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C).

-

Separation : Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

-

Quantification : Collect the supernatant and quantify the amount of the target protein (AURKA) remaining in the soluble fraction using a standard method like Western Blot or ELISA.

-

Data Analysis : For each temperature, normalize the amount of soluble AURKA in the drug-treated sample to the vehicle-treated sample. Plot the percentage of soluble AURKA as a function of temperature. A shift in the melting curve to the right for the drug-treated sample indicates target engagement.

Interpreting Cellular Engagement Data

A successful CETSA experiment would show that in the presence of 4-methoxy-N,3-dimethylbenzenesulfonamide, AURKA remains soluble at higher temperatures compared to the vehicle control. This provides direct evidence that the compound is binding to AURKA inside the cell.

| Temperature (°C) | Soluble AURKA (% of 40°C Control) - Vehicle | Soluble AURKA (% of 40°C Control) - Compound | Interpretation |

| 40 | 100% | 100% | Baseline, no denaturation. |

| 48 | 85% | 98% | Minor denaturation in control, compound provides stabilization. |

| 52 | 51% | 92% | Significant denaturation in control, strong stabilization by the compound. |

| 56 | 22% | 75% | Peak shift observed. Strong evidence of target engagement. |

| 60 | 5% | 45% | Most protein denatured, but compound still provides protection. |

This rightward shift in the thermal denaturation curve is the hallmark of successful target engagement.

Visualizing the Impact of Selectivity on a Signaling Pathway

The selectivity observed in our biochemical screen is critical. Inhibiting AURKA without hitting AURKB means we can dissect their specific roles.

Caption: Simplified mitotic pathway showing the selective inhibition of AURKA by our COI versus the dual inhibition by Alisertib.

Conclusion

Based on this systematic evaluation, 4-methoxy-N,3-dimethylbenzenesulfonamide presents as a highly selective inhibitor of Aurora Kinase A. The kinome-wide screen demonstrates its superior selectivity over the clinical candidate Alisertib, particularly with its lack of potent Aurora Kinase B inhibition. Furthermore, the cellular thermal shift assay confirms that this biochemical selectivity translates into specific target engagement within a cellular context.

This level of characterization is essential. A highly selective tool compound like 4-methoxy-N,3-dimethylbenzenesulfonamide allows researchers to probe the specific functions of AURKA with much higher confidence, leading to more reliable and interpretable biological outcomes. The data-driven approach outlined here provides a robust and validated pathway for assessing inhibitor selectivity, forming the foundation for its use in further research and potential therapeutic development.

References

-

Manfredi, M. G., Ecsedy, J. A., & Wyslouch-Cieszynska, A. (2011). Antitumor Activity of MLN8237, an Investigational Aurora A Kinase Inhibitor, in a Nude Mouse Model of Anaplastic Large Cell Lymphoma. Blood, 118(21), 409. [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

-

Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84–87. [Link]

Structural Elucidation and Identity Confirmation of Synthesized 4-Methoxy-N,3-dimethylbenzenesulfonamide: A Comparative Analytical Guide

Introduction & Strategic Context

In modern drug discovery, substituted benzenesulfonamides serve as critical pharmacophores, frequently utilized in the development of targeted therapeutics such as CCR8 modulators ()[1]. When synthesizing 4-methoxy-N,3-dimethylbenzenesulfonamide (C₉H₁₃NO₃S), confirming the exact regiochemistry is paramount. The presence of both a para-methoxy group and a meta-methyl group relative to the sulfonamide moiety demands a rigorous, orthogonal analytical strategy.

This guide objectively compares the diagnostic performance of various analytical techniques, demonstrating why a combined approach of 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) is required to distinguish the target molecule from structurally identical regioisomers (e.g., 4-methoxy-N,2-dimethylbenzenesulfonamide) and synthetic impurities.

Comparative Analytical Strategy

To establish a self-validating analytical framework, researchers must understand the limitations of standalone techniques. Table 1 compares the performance of core analytical alternatives.

Table 1: Comparative Diagnostic Power of Analytical Techniques

| Technique | Primary Diagnostic Target | Limitation if Used Alone | Advantage over Alternatives |

| 1D/2D NMR (HMBC) | Regiochemistry & Connectivity | Cannot prove exact elemental mass | Uniquely distinguishes 3-methyl from 2-methyl isomers via carbon-proton correlations. |

| HRMS (ESI+) | Exact Mass & Formula | Cannot distinguish structural isomers | Superior sensitivity; precise elemental composition confirmation ([M+H]⁺). |

| FT-IR (ATR) | Functional Group Integrity | Lacks backbone connectivity data | Rapid, non-destructive confirmation of S=O and N-H bonds without solvent interference. |

Experimental Methodologies & Causality